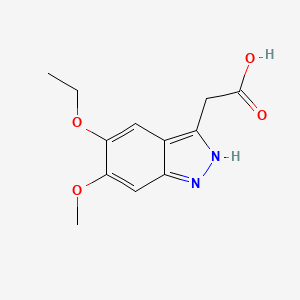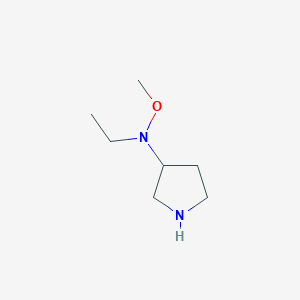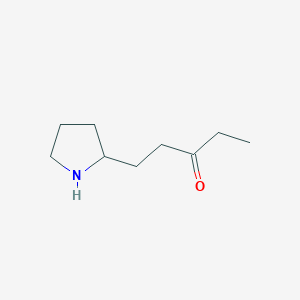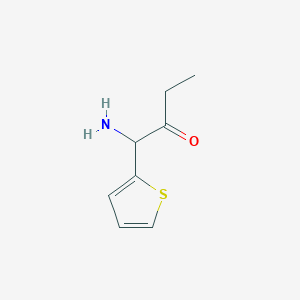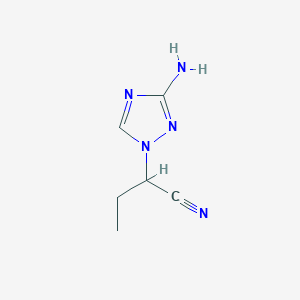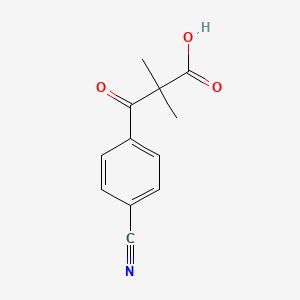
3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid is an organic compound characterized by the presence of a cyanophenyl group attached to a dimethyl oxopropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid typically involves the reaction of 4-cyanobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by hydrolysis and decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyanophenyl group can yield corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can participate in hydrogen bonding and π-π interactions, while the oxopropanoic acid moiety can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
3-(4-Cyanophenyl)propanoic acid: Lacks the dimethyl and oxo groups, resulting in different chemical reactivity and biological activity.
4-Cyanobenzaldehyde: Contains an aldehyde group instead of the oxopropanoic acid moiety, leading to different applications and reactivity.
3-(4-Cyanophenyl)-2,2-dimethylpropanoic acid:
Uniqueness: 3-(4-Cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid is unique due to the presence of both the cyanophenyl and oxopropanoic acid groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
3-(4-cyanophenyl)-2,2-dimethyl-3-oxopropanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-12(2,11(15)16)10(14)9-5-3-8(7-13)4-6-9/h3-6H,1-2H3,(H,15,16) |
Clave InChI |
FIMUKAQCAPBXRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1=CC=C(C=C1)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


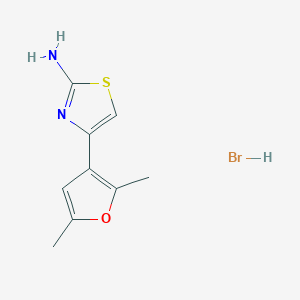
![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)

![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)

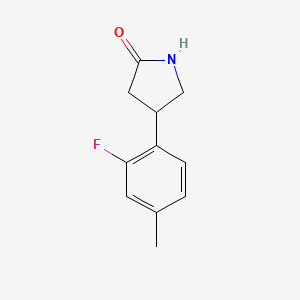
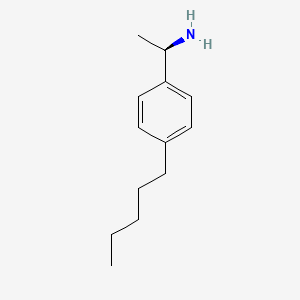
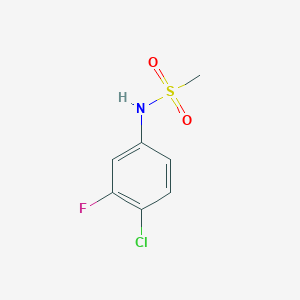
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
